molecular formula C23H18INO3 B6339850 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one CAS No. 1024273-91-3

2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one

Cat. No.: B6339850
CAS No.: 1024273-91-3
M. Wt: 483.3 g/mol
InChI Key: KXGTXAGALNXZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one is an organic compound that belongs to the class of indenone derivatives. This compound is characterized by the presence of a dimethoxyphenyl group, an iodophenyl group, and an amino group attached to an indenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indenone Core: The indenone core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group reacts with a halogenated indenone intermediate in the presence of a palladium catalyst.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced through a similar Suzuki coupling reaction, using a boronic acid derivative of the iodophenyl group.

    Amination Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may yield hydroxy or amine derivatives, and substitution may yield various substituted indenone derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one depends on its specific application. In medicinal chemistry, the compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, to exert its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-3-((4-bromophenyl)amino)inden-1-one: Similar structure but with a bromine atom instead of an iodine atom.

    2-(3,4-Dimethoxyphenyl)-3-((4-chlorophenyl)amino)inden-1-one: Similar structure but with a chlorine atom instead of an iodine atom.

    2-(3,4-Dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one: Similar structure but with a fluorine atom instead of an iodine atom.

Uniqueness

The uniqueness of 2-(3,4-Dimethoxyphenyl)-3-((4-iodophenyl)amino)inden-1-one lies in the presence of the iodine atom, which can influence the compound’s reactivity, biological activity, and physical properties. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-(4-iodoanilino)inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18INO3/c1-27-19-12-7-14(13-20(19)28-2)21-22(25-16-10-8-15(24)9-11-16)17-5-3-4-6-18(17)23(21)26/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGTXAGALNXZCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.